2-Hydroxy-6-(4-methoxyphenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWZKIADDMJUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671744 | |
| Record name | 6-(4-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154476-88-7 | |
| Record name | 6-(4-Methoxyphenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154476-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of Substituted Pyridine Systems in Contemporary Chemical Research
Substituted pyridine (B92270) systems are a cornerstone of modern chemical and pharmaceutical research, owing to the unique electronic properties and reactivity of the pyridine ring. chemsynthesis.com This six-membered aromatic heterocycle containing a nitrogen atom is a fundamental structural motif found in a vast array of natural products, including vitamins like niacin and pyridoxine, as well as alkaloids. researchgate.netnih.gov The presence of the nitrogen atom in the ring not only influences the molecule's basicity and solubility but also provides a handle for a variety of chemical transformations. chemsynthesis.com
In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because its derivatives have been shown to interact with a wide range of biological targets, leading to the development of drugs for diverse therapeutic areas. iucr.org Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The ability to readily modify the pyridine ring at various positions allows for the fine-tuning of a compound's pharmacological profile. nih.goviucr.org
Beyond medicine, substituted pyridines are pivotal in materials science and catalysis. Their electron-deficient nature makes them useful as ligands in coordination chemistry and as components in the synthesis of functional materials with interesting photophysical properties. researchgate.netrsc.org Furthermore, their basicity and low toxicity make certain substituted pyridines effective catalysts in various organic reactions. nih.gov
The Rationale for a Focused Investigation on 2 Hydroxy 6 4 Methoxyphenyl Pyridine
The 2-hydroxypyridine (B17775) moiety is of particular interest due to its ability to exist in tautomeric equilibrium with its 2-pyridone form. nih.gov This tautomerism can be influenced by factors such as solvent polarity and temperature, and it plays a crucial role in the molecule's reactivity and its potential for forming hydrogen bonds. nih.gov The 2-hydroxypyridine structure is also a known bidentate ligand, capable of coordinating with metal ions through both the hydroxyl oxygen and the pyridine (B92270) nitrogen. researchgate.net This chelating ability is a key feature in the design of metal complexes with specific catalytic or material properties.
The 4-methoxyphenyl (B3050149) group at the 6-position of the pyridine ring also significantly influences the molecule's characteristics. The methoxy (B1213986) group is an electron-donating group, which can affect the electron density of the entire aromatic system. This, in turn, can modulate the compound's reactivity, photophysical properties, and biological activity. The presence of this aryl substituent also introduces steric bulk and potential for π-π stacking interactions, which can be important in crystal engineering and in the binding of the molecule to biological targets. researchgate.net The combination of the versatile 2-hydroxypyridine core with the electronically and sterically influential 4-methoxyphenyl group makes 2-Hydroxy-6-(4-methoxyphenyl)pyridine a rich subject for synthetic, medicinal, and materials chemistry research.
Key Research Domains and Emerging Trends for the Compound
Established Synthetic Routes to the this compound Scaffold
Traditional methods for the synthesis of 6-substituted-2-pyridones rely on the construction of the pyridine ring through cyclization and condensation reactions or the chemical transformation of pre-existing heterocyclic structures.
Multi-Step Cyclization and Condensation Reactions
Multi-component condensation reactions represent a foundational approach to the synthesis of substituted pyridines. A plausible and established route to the this compound scaffold involves the condensation of a 1,3-dicarbonyl compound with an amine source. For instance, a variation of the Hantzsch pyridine synthesis or related condensations can be employed.
A typical pathway would involve the reaction of a β-ketoester with an enamine or an equivalent thereof, followed by cyclization and oxidation. Specifically, the synthesis could be envisioned starting from a derivative of 4-(4-methoxyphenyl)-4-oxobutanoic acid. The general strategy often involves the reaction of a ketone (e.g., 4-methoxyacetophenone) with a compound containing an active methylene group and a source of ammonia, which cyclizes to form the dihydropyridine ring that can then be oxidized to the pyridone. nih.govmdpi.com
A relevant example is the synthesis of 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, which is achieved through the condensation of 4-methoxyacetophenone and benzaldehyde with ammonia under catalysis. nih.gov This highlights the general feasibility of using 4-methoxyacetophenone as a key building block in pyridine synthesis.
Table 1: Representative Multi-Step Condensation Approach
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 4-methoxyacetophenone, Ethyl acetoacetate | Base (e.g., NaOEt) | 1-(4-methoxyphenyl)-5-oxohex-1-en-3-one (Chalcone derivative) |
| 2 | Chalcone derivative, Cyanoacetamide | Base (e.g., Piperidine), Reflux | 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |
Transformations from Precursor Heterocycles (e.g., Pyrones, Dihydropyridines)
The transformation of other heterocyclic systems is a common and effective method for synthesizing 2-pyridones.
From 2-Pyrones: The conversion of a 2-pyrone (or α-pyrone) to a 2-pyridone is a well-established transformation. This typically involves a reaction with ammonia or an ammonia source, which replaces the oxygen atom in the ring with a nitrogen atom. The required precursor, 6-(4-methoxyphenyl)-2H-pyran-2-one, can be synthesized through various methods, including the Perkin reaction or Wittig-type reactions followed by cyclization. Once the 2-pyrone is obtained, treatment with ammonia, often at elevated temperatures and pressures, yields the corresponding 2-pyridone. researchgate.net
For example, studies on 4-aryl-6-trifluoromethyl-2H-pyran-2-ones have shown they react with nucleophiles like hydrazine and hydroxylamine to yield N-substituted 6-hydroxy-5,6-dihydro-2-pyridones, demonstrating the viability of this ring transformation approach. researchgate.net
From Dihydropyridines: The synthesis of pyridines and pyridones can proceed through dihydropyridine intermediates. nih.gov These intermediates can be formed via multicomponent reactions, such as the Hantzsch synthesis. mdpi.com The subsequent step involves the aromatization of the dihydropyridine ring. This oxidation can be achieved using a variety of oxidizing agents, such as nitric acid, chromium trioxide, or more modern methods like palladium on carbon (Pd/C) with air as the oxidant. nih.gov This two-step sequence of dihydropyridine formation followed by oxidation provides a reliable route to the desired aromatic pyridone scaffold.
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing the this compound skeleton, often employing metal catalysts or organocatalysts, as well as photochemical and electrochemical strategies.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling for analogous systems)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura cross-coupling is particularly relevant for synthesizing aryl-substituted pyridines and pyridones. wikipedia.orgharvard.edunih.gov This approach would typically involve the coupling of a 6-halo-2-hydroxypyridine with 4-methoxyphenylboronic acid.
The general reaction scheme involves a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. wikipedia.orgharvard.edu This method is highly versatile and tolerates a wide range of functional groups, making it a powerful strategy for the late-stage functionalization of the pyridone core. While a direct example for the target molecule is not explicitly detailed, the methodology is broadly applicable to 2-arylpyridine synthesis. nih.govclaremont.edu
Table 2: Generalized Suzuki Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
|---|
Ruthenium-catalyzed oxidative annulation of acrylamides with alkynes has also been reported as an efficient method for preparing 2-pyridones, offering an alternative catalytic approach. acs.org
Organocatalytic Systems for Pyridine Ring Formation
Organocatalysis has emerged as a powerful strategy in organic synthesis, avoiding the use of metals. For pyridine ring formation, organocatalytic methods can facilitate key bond-forming steps. For instance, a tandem reaction between primary amines and acetylenic esters in the presence of an organocatalyst like N-methylimidazole can yield highly functionalized 2-pyridones. While a specific application for this compound is not detailed, the general principle offers a metal-free alternative for constructing the pyridone ring.
Photochemical and Electrochemical Synthesis Strategies
Photochemical Strategies: Photochemistry offers unique pathways for the synthesis and functionalization of heterocyclic compounds. nih.gov While direct photochemical synthesis of the target molecule is not commonly reported, photochemical methods can be used to generate key intermediates or to functionalize the pyridine ring. For example, photochemical [2+2] cycloadditions can be used to construct complex carbocyclic frameworks that can be later transformed into heterocyclic systems. nih.gov More relevant to pyridine chemistry, photocatalytic methods are being developed for the selective N-arylation of 2-pyridones, which proceeds via a pyridonyl radical intermediate. digitellinc.com
Electrochemical Strategies: Electrosynthesis provides a green and efficient alternative to traditional chemical methods. Electrochemical methods can be employed for the carboxylation of pyridines, which could be a step in a longer synthetic route to the target molecule. nih.gov For instance, the electrochemical carboxylation of 2-arylpyridines has been shown to proceed with high regioselectivity. nih.gov Electrogenerated bases can also facilitate various organic transformations, including cyclizations, that could be applied to the synthesis of pyridone heterocycles. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving energy efficiency compared to conventional heating methods. mdpi.com For the synthesis of 2-hydroxy-6-arylpyridines and related heterocyclic structures, microwave irradiation facilitates rapid heat transfer, leading to uniform heating and significantly reduced reaction times, often from hours to minutes. nih.govmdpi.com
While specific microwave-assisted protocols for this compound are not extensively detailed in dedicated publications, analogous syntheses of related heterocycles provide a strong basis for viable synthetic routes. For instance, the condensation reactions that form the pyridine ring are particularly amenable to microwave conditions. A plausible approach involves the multicomponent reaction of a 1,3-dicarbonyl compound, an active methylene compound like malononitrile, and an ammonium source, which can be efficiently promoted by microwave energy. mdpi.com Another effective microwave-assisted method involves the cyclization of ω-amido alcohols using dehydrating agents like polyphosphoric acid (PPA) esters, a technique that has been successfully applied to create various cyclic iminoethers. organic-chemistry.orgnih.gov
The synthesis of N-(4-methoxyphenyl)picolinamide, a structurally related compound, has been achieved via microwave irradiation of picolinic acid and p-anisidine for 40 minutes, demonstrating the utility of this technology in forming bonds with the 4-methoxyphenyl group. nih.gov These examples underscore the potential for developing a rapid and efficient microwave-assisted protocol for the target molecule.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Heterocyclic Compounds
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| DBU-catalyzed Tandem Annulation | Conventional Heating (40°C) | 2 hours | 50% | nih.gov |
| DBU-catalyzed Tandem Annulation | Microwave Irradiation (40°C, 200W) | 3 minutes | 65% | nih.gov |
| Acid-catalyzed Pyridine Synthesis | Conventional Heating | Several hours | Moderate | mdpi.com |
| Acid-catalyzed Pyridine Synthesis | Microwave Irradiation | 5-15 minutes | Good to Excellent | mdpi.com |
| Decarboxylative Condensation | Conventional Heating | Hours | Variable | mdpi.com |
| Decarboxylative Condensation | Microwave Irradiation (360W) | 5-10 minutes | Up to 98% | mdpi.com |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing byproducts and reaction times. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, temperature, and reactant stoichiometry.
For cross-coupling reactions, such as the Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group onto a pre-formed pyridine ring, careful screening of palladium catalysts and ligands is essential. researchgate.net For instance, the coupling of bromo-pyridines with arylboronic acids can be optimized by testing various palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligands (e.g., PPh₃, P(o-tol)₃), and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). researchgate.netnih.gov The solvent system also plays a crucial role, with combinations like dioxane/water or toluene/ethanol (B145695) often being evaluated to ensure solubility and promote efficient reaction kinetics. researchgate.net
In multicomponent reactions for constructing the pyridone ring, the choice of catalyst can dictate the reaction's success. Both acid and base catalysis are common. mdpi.commdpi.com Optimization may involve screening different bases, such as piperidine (B6355638) or triethylamine, and adjusting their equivalents to achieve the highest yield. mdpi.com Solvent selection is also critical; while some reactions perform well in polar aprotic solvents like THF or DMF, others may benefit from solvent-free conditions, which aligns with green chemistry principles. mdpi.comorganic-chemistry.org Temperature and reaction time are interdependent; while higher temperatures can increase reaction rates, they may also lead to decomposition or side reactions. Therefore, finding the optimal balance is key to enhancing the yield. nih.gov
Table 2: Illustrative Optimization Parameters for a Hypothetical Suzuki Coupling to Form 6-(4-methoxyphenyl) Substituted Pyridine
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 45 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 65 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 4 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 5 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 78 |
This table is a hypothetical representation based on general optimization strategies for Suzuki coupling reactions. researchgate.net
Regioselectivity and Diastereoselectivity in Analogous Syntheses
Regioselectivity is a fundamental challenge in the synthesis of polysubstituted pyridines, including the 2,6-disubstituted pattern of this compound. Achieving the desired constitutional isomer requires precise control over the reaction pathway. Various strategies have been developed to ensure high regioselectivity.
One common approach is ring transformation, where a pre-existing heterocyclic ring is converted into the desired pyridine. For example, the base-catalyzed ring transformation of functionalized 2H-pyran-2-ones with a nitrogen source can yield 2,6-diarylpyridines with high regioselectivity. rsc.org Another powerful method is the use of multicomponent reactions where the reactants are designed to assemble in a specific, predetermined orientation. A base-catalyzed three-component reaction of ynals, isocyanates, and amines can provide highly decorated pyridines with excellent regioselectivity. organic-chemistry.org
For syntheses involving the functionalization of an existing pyridine ring, directing groups or the inherent electronic properties of the ring can control the position of incoming substituents. For instance, in the Minisci reaction, a blocking group can be temporarily installed on the pyridine ring to direct alkylation specifically to the C-4 position, preventing the formation of C-2 or C-6 substituted isomers. nih.govchemrxiv.org Similarly, in palladium-catalyzed cross-coupling reactions, the position of a pre-installed halide (e.g., bromine or chlorine) dictates where the aryl group will be added, thereby ensuring regiochemical control. nih.govrsc.org
Diastereoselectivity is generally not a factor in the synthesis of the achiral target compound this compound. However, in the synthesis of more complex, chiral pyridine derivatives, controlling the three-dimensional arrangement of substituents becomes crucial. This is often achieved through the use of chiral catalysts, auxiliaries, or stereospecific reactions.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pyridines aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. greenchemistry-toolkit.orgresearchgate.net
A key strategy is the use of multicomponent reactions (MCRs), which enhance atom economy by incorporating multiple starting materials into the final product in a single step. mdpi.com This approach reduces the number of synthetic steps, minimizes the need for purification of intermediates, and consequently lowers solvent and energy consumption. researchgate.net The development of a one-pot, three-component synthesis of 2-hydroxypyridines from simple precursors under solvent-free conditions is a prime example of this principle in action. mdpi.comresearchgate.net
The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. jddhs.com Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO₂, or ideally, performing reactions under solvent-free conditions. mdpi.comjddhs.com Heating a mixture of reactants without a solvent can lead to shorter reaction times and simpler product isolation. researchgate.net
Finally, the use of catalysts over stoichiometric reagents is preferred. Catalysts are used in small amounts and can be recycled, reducing waste. organic-chemistry.org The development of metal-free catalytic systems, for example using an organic base like DIPEA, further enhances the green credentials of a synthetic route by avoiding potentially toxic and expensive heavy metals. organic-chemistry.org
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement of a molecule in the solid state. While a specific study for this compound is not available in the reviewed literature, analysis of closely related substituted pyridine and pyridone structures allows for a detailed prediction of its crystallographic features. researchgate.netnih.govijirset.comresearchgate.net
The analysis would begin by growing a suitable single crystal, often through slow evaporation from a solvent like ethanol or methanol (B129727). ijirset.comiucr.org X-ray diffraction data collected on this crystal would reveal its unit cell parameters, space group, and the exact coordinates of each atom in the asymmetric unit. ijirset.com For analogous compounds, monoclinic space groups such as P2₁/n or P2₁/c are common. nih.govijirset.com
The crystal packing describes how individual molecules arrange themselves to form the macroscopic crystal lattice. In related structures, molecules often pack in intricate three-dimensional networks stabilized by various intermolecular forces. researchgate.netnih.gov For instance, in 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, intermolecular C—H⋯π interactions are key to building the supramolecular structure. nih.gov
Due to the presence of a hydroxyl group and a pyridine nitrogen, this compound is expected to exhibit significant hydrogen bonding. It exists in a tautomeric equilibrium with its pyridone form, 6-(4-methoxyphenyl)-2(1H)-pyridone, which typically predominates in the solid state. nih.govchemtube3d.com
This pyridone tautomer facilitates the formation of strong, centrosymmetric dimers through N—H⋯O hydrogen bonds between the amide proton (N–H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This is a characteristic interaction for 2-pyridone systems. nih.gov Beyond this primary interaction, the crystal structure would likely be further stabilized by a network of weaker interactions, including:
C—H⋯O and C—H⋯N contacts : Interactions involving aromatic and methoxy (B1213986) protons with oxygen and nitrogen atoms of adjacent molecules. iucr.orgnih.govnih.gov
π-π Stacking : Interactions between the aromatic rings (both the pyridine and the phenyl rings). The planarity of the molecules can facilitate stacking, with typical centroid-centroid distances around 3.6 Å. nih.gov
C—H⋯π interactions : The hydrogen atoms of one molecule can interact with the electron-rich π-systems of the aromatic rings of an adjacent molecule. nih.govresearchgate.net
The conformation of the molecule in the solid state is defined by its bond lengths, bond angles, and, most importantly, its torsion (dihedral) angles. A key conformational feature of this compound is the relative orientation of the pyridine and the 4-methoxyphenyl rings. In the solid state, these rings are typically not coplanar due to steric hindrance. nih.govnih.gov
For example, in the related compound 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine, the dihedral angle between the central pyridine and the methoxyphenyl ring is 48.93 (4)°. nih.gov In another analog, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the various benzene (B151609) rings by angles ranging from 17.26 (6)° to 56.16 (3)°. nih.gov It is therefore expected that the 4-methoxyphenyl group in this compound would be significantly twisted out of the plane of the pyridine ring. nih.govnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the molecular structure in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The NMR spectrum of this compound is heavily influenced by the tautomeric equilibrium between the hydroxy-pyridine and the pyridone forms. In common NMR solvents like DMSO-d₆ or CDCl₃, the pyridone tautomer is expected to be the major, if not exclusive, species observed. wuxibiology.comchemicalbook.com The following is a representative analysis based on data from closely related compounds. chemicalbook.comrsc.org
¹H NMR: The proton spectrum would show distinct signals for the methoxy group, the 4-methoxyphenyl ring protons, and the pyridone ring protons. The protons on the disubstituted phenyl ring would appear as two doublets (an AA'BB' system), while the three adjacent protons on the pyridone ring would present a more complex splitting pattern. A broad singlet in the downfield region (around 13 ppm) would be characteristic of the N-H proton of the pyridone tautomer. chemicalbook.com
¹³C NMR: The carbon spectrum would show signals for the methoxy carbon, the carbons of the two aromatic rings, and a signal for the carbonyl carbon (C=O) of the pyridone tautomer, typically found in the range of 160-165 ppm.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the pyridone ring and between the ortho and meta protons on the methoxyphenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the straightforward assignment of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the connectivity across quaternary (non-protonated) carbons. It shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:
The methoxy protons (O-CH₃) to the C4' carbon of the phenyl ring.
Protons on the phenyl ring to the C6 carbon of the pyridine ring, confirming the link between the two ring systems.
Protons on the pyridone ring to the carbonyl carbon (C2).
The table below presents representative predicted chemical shifts for the dominant pyridone tautomer.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | - | ~163.0 (C=O) |
| 3 | ~6.30 (d) | ~105.0 |
| 4 | ~7.50 (t) | ~140.0 |
| 5 | ~6.60 (d) | ~118.0 |
| 6 | - | ~150.0 |
| 1' | - | ~131.0 |
| 2'/6' | ~7.95 (d) | ~128.5 |
| 3'/5' | ~7.00 (d) | ~114.2 |
| 4' | - | ~160.5 |
| OCH₃ | ~3.85 (s) | ~55.3 |
| NH | ~13.6 (br s) | - |
Note: Predicted values are based on data for 2-hydroxypyridine and 2-(4-methoxyphenyl)pyridine (B1296241). Actual values may vary. chemicalbook.comrsc.org d = doublet, t = triplet, s = singlet, br s = broad singlet.
The interconversion between the 2-hydroxypyridine and 2-pyridone tautomers is a dynamic process that can be studied using Dynamic NMR (DNMR) spectroscopy. wuxibiology.com While the equilibrium heavily favors the pyridone form in most conditions, the presence of the minor hydroxy tautomer and the rate of exchange can be investigated by varying the temperature of the NMR experiment. nih.govwuxibiology.com
If both tautomers were present in detectable amounts, one would observe separate sets of signals for each species at low temperatures where the exchange is slow on the NMR timescale. As the temperature is increased, the rate of tautomerization increases. This would cause the corresponding peaks for each tautomer to broaden, move closer together, and eventually coalesce into a single, sharp, time-averaged signal at higher temperatures.
By analyzing the line shapes and the coalescence temperature, it is possible to calculate the kinetic parameters of the exchange, such as the rate constant (k) and the Gibbs free energy of activation (ΔG‡) for the tautomerization process. wuxibiology.com Such studies reveal the energy barrier to the proton transfer, providing fundamental insight into the stability and reactivity of the molecule. wuxibiology.comwayne.edu
Solution-State Molecular Structure and Stereochemistry
The solution-state structure of this compound is dictated by the interplay of its constituent aromatic rings and the tautomeric equilibrium inherent to the 2-hydroxypyridine moiety. In solution, 2-hydroxypyridines predominantly exist in their 2-pyridone tautomeric form. This equilibrium significantly influences the molecule's conformation and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for elucidating its solution-state structure. While specific experimental data for the title compound is not broadly published, analysis of the closely related compound, 2-(4-Methoxyphenyl)pyridine , provides a strong basis for predicting the chemical shifts. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the pyridine and the 4-methoxyphenyl rings.
Methoxyphenyl Protons: The protons of the 4-methoxyphenyl group would appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring (typically around δ 7.0-8.0 ppm). The methoxy group (-OCH₃) protons would present as a sharp singlet further upfield, generally around δ 3.8-3.9 ppm. rsc.org
Pyridine/Pyridone Protons: The protons on the pyridone ring would exhibit complex splitting patterns in the aromatic region. The presence of the hydroxyl/amino group and the bulky methoxyphenyl substituent would lead to distinct chemical shifts for each of the three protons on the pyridine ring. rsc.orgresearchgate.net The NH proton of the pyridone tautomer would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), especially in aprotic solvents like CDCl₃ or DMSO-d₆. chemicalbook.comuni-muenchen.de
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, confirming the carbon framework.
Methoxyphenyl Carbons: The spectrum for 2-(4-methoxyphenyl)pyridine shows the methoxy carbon at approximately δ 55.2 ppm. rsc.org The aromatic carbons of this ring would appear in the typical δ 114-160 ppm range, with the oxygen-substituted carbon (C4') being the most deshielded (around δ 160 ppm) and the carbon attached to the pyridine ring (C1') also being significantly downfield. rsc.org
Pyridine/Pyridone Carbons: The carbons of the 2-pyridone ring would also resonate in the aromatic region. Crucially, the C2 carbon, bonded to both the nitrogen and the exocyclic oxygen (in the pyridone form), would exhibit a chemical shift characteristic of a carbonyl group, typically δ > 160 ppm. The C6 carbon, attached to the methoxyphenyl group, would also be significantly deshielded. rsc.org
Conformational and Stereochemical Considerations: The conformational preference of the molecule is largely determined by the rotation around the single bond connecting the pyridone and phenyl rings. Computational studies on related bi-aryl systems and experimental analysis of similar chalcones suggest that a key factor is the minimization of steric hindrance between the rings. nih.govresearchgate.net The molecule will adopt a non-planar conformation in solution to alleviate steric clash between the ortho-protons of the two rings. Furthermore, the pyridone tautomer allows for the formation of an intramolecular hydrogen bond between the N-H group and a nearby acceptor, or intermolecular hydrogen-bonded dimers, which can further stabilize specific conformations. researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues Data is inferred from analyses of 2-(4-methoxyphenyl)pyridine and other 2-pyridone derivatives. rsc.orgchemicalbook.com
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-H (Pyridone) | > 10 (broad) | - |
| C2 (C=O) | - | > 160 |
| C3/C5 (Pyridine) | 6.2 - 7.8 | 105 - 140 |
| C4 (Pyridine) | 6.2 - 7.8 | 105 - 140 |
| C6 (Pyridine) | - | ~150-157 |
| C2'/C6' (Phenyl) | ~7.9 | ~128 |
| C3'/C5' (Phenyl) | ~7.0 | ~114 |
| C4' (Phenyl) | - | ~160 |
| -OCH₃ | ~3.8 | ~55 |
Vibrational Spectroscopy for Functional Group and Bond Characterization
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups and confirming the predominant tautomeric form of the compound. The spectrum is expected to be dominated by vibrations from the 2-pyridone core and the 4-methoxyphenyl substituent. nih.govspectrabase.com
Key expected vibrational bands include:
N-H/O-H Stretching: Due to the 2-pyridone tautomer, a broad absorption band is anticipated in the 2800-3200 cm⁻¹ region, corresponding to the N-H stretching vibration, often broadened by hydrogen bonding. nih.govresearchgate.net
C-H Stretching: Aromatic C-H stretching vibrations from both rings are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.
C=O Stretching: A strong, characteristic absorption band for the carbonyl (C=O) group of the 2-pyridone tautomer is expected between 1640 and 1680 cm⁻¹. This is a definitive marker for the pyridone form over the hydroxypyridine form. nih.govresearchgate.net
C=C and C=N Stretching: Vibrations corresponding to the C=C and C=N stretching of the aromatic rings will appear in the 1400-1610 cm⁻¹ region. researchgate.netresearchgate.net
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage (C-O-C) of the methoxy group are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted rings will be present in the 750-900 cm⁻¹ region, which can be diagnostic of the substitution patterns. researchgate.net
Table 2: Predicted FT-IR Vibrational Frequencies for this compound Data is inferred from spectral analyses of 2-hydroxypyridine and substituted pyridines. nih.govspectrabase.comresearchgate.netresearchgate.net
| Frequency Range (cm⁻¹) | Assignment | Expected Intensity |
|---|---|---|
| 3200 - 2800 | N-H stretch (H-bonded) | Broad, Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H stretch (-OCH₃) | Medium-Weak |
| 1680 - 1640 | C=O stretch (pyridone) | Strong |
| 1610 - 1400 | Aromatic C=C and C=N stretch | Medium-Strong |
| ~1250 | Asymmetric C-O-C stretch | Strong |
| ~1030 | Symmetric C-O-C stretch | Medium |
| 900 - 750 | Aromatic C-H out-of-plane bend | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information, particularly for the non-polar bonds and symmetric vibrations of the molecular skeleton. The Raman spectrum of this compound would be characterized by strong signals from the aromatic ring vibrations.
Expected prominent Raman shifts include:
Ring Breathing Modes: Symmetrical ring breathing vibrations of both the pyridone and benzene rings are expected to produce strong and sharp bands. For pyridine derivatives, these often appear near 1000 cm⁻¹. researchgate.netnih.gov The benzene ring breathing mode is also expected in this region.
C=C Stretching: The C=C stretching vibrations of the aromatic rings, which are strong in the IR spectrum, are also typically strong in the Raman spectrum, appearing in the 1550-1610 cm⁻¹ range. researchgate.netresearchgate.net
C-H Vibrations: Aromatic C-H in-plane bending and stretching vibrations will also be visible.
Substituent-Ring Modes: Vibrations associated with the C-C bond linking the two rings and the C-O bonds of the methoxy group will also be present, though they may be weaker.
The formation of dative bonds or strong hydrogen bonds can perturb the pyridine ring modes, often causing shifts to higher frequencies, which could be a subject of investigation for this molecule. nih.gov
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions
The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its extended π-conjugated system. This system encompasses the pyridone ring and the 4-methoxyphenyl substituent. The spectrum is expected to show intense absorption bands in the UV region.
The primary electronic transitions anticipated are:
π → π* Transitions: These transitions, originating from the promotion of electrons from π bonding orbitals to π* antibonding orbitals, are expected to be the most intense. The conjugation between the two aromatic rings would result in multiple strong absorption bands, likely appearing between 250 nm and 350 nm. researchgate.netsemanticscholar.org Studies on similar styrylpyridine systems confirm strong absorptions in this region. mdpi.com
n → π* Transitions: A weaker absorption band corresponding to the n → π* transition may also be present. This transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. It is often observed as a shoulder on the tail of a stronger π → π* band and is characteristically blue-shifted in polar, protic solvents. semanticscholar.orgrsc.org
The solvent environment is expected to have a noticeable effect on the absorption maxima (solvatochromism). Increasing solvent polarity typically causes a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. researchgate.netrsc.orgresearchgate.net
Table 3: Predicted UV-Vis Absorption Bands and Electronic Transitions Data is inferred from studies on similar aromatic and heterocyclic systems. researchgate.netsemanticscholar.orgmdpi.com
| Approx. λₘₐₓ (nm) | Transition Type | Description |
|---|---|---|
| 250 - 350 | π → π | High-intensity absorptions from the conjugated bi-aryl system. |
| > 300 (often masked) | n → π | Low-intensity absorption from heteroatom lone pairs. |
Photoluminescence (Fluorescence and Phosphorescence) Properties and Quantum Yield Determinations
Molecules with extended, relatively rigid conjugated systems like this compound are often fluorescent. Upon absorption of UV light, the molecule is promoted to an excited electronic state and can relax to the ground state by emitting a photon.
Fluorescence Properties: While specific experimental data for the title compound is limited, it is reasonable to predict that it would exhibit fluorescence. The emission wavelength is expected to be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The 2-hydroxypyridine moiety is particularly interesting as it can undergo Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the molecule exists as the pyridone tautomer, but upon excitation, the proton can transfer from the nitrogen to the carbonyl oxygen, forming the hydroxy-pyridine tautomer in the excited state. This excited tautomer then fluoresces, often with a very large Stokes shift, before relaxing and reverting to the more stable pyridone form in the ground state. researchgate.net
The fluorescence properties, including the emission maximum and quantum yield, would likely be sensitive to the solvent environment. semanticscholar.org Solvent polarity and hydrogen-bonding capability can influence the stability of both the ground and excited states, thereby affecting the emission characteristics. semanticscholar.orgresearchgate.net
Phosphorescence and Quantum Yield: Phosphorescence, which is emission from a triplet excited state, is generally weaker than fluorescence and has a much longer lifetime. It is more commonly observed at low temperatures in a rigid matrix. There is no readily available information on the phosphorescence of this compound.
The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, would need to be determined experimentally. This value quantifies the efficiency of the fluorescence process. For similar aromatic systems, quantum yields can vary widely depending on the molecular structure and environment.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds, providing precise information on molecular weight and offering insights into the molecule's structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the exact mass can be calculated from its molecular formula, C₁₂H₁₁NO₂. This theoretical monoisotopic mass is a critical parameter for its unambiguous identification in complex mixtures.
The power of modern mass spectrometry lies in its high sensitivity and the ability to generate reproducible spectra, which is crucial for identifying small molecules. escholarship.org HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, can achieve mass accuracies in the low parts-per-million (ppm) range, allowing for the confident determination of a molecule's elemental formula. nih.gov
The calculated monoisotopic mass for the neutral molecule this compound is 201.0790 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The theoretical exact masses of these ions are fundamental for their identification.
| Species | Formula | Theoretical m/z |
|---|---|---|
| [M] | C₁₂H₁₁NO₂ | 201.0790 |
| [M+H]⁺ | C₁₂H₁₂NO₂⁺ | 202.0868 |
| [M-H]⁻ | C₁₂H₁₀NO₂⁻ | 200.0712 |
| [M+Na]⁺ | C₁₂H₁₁NNaO₂⁺ | 224.0687 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint for the molecule. Studies on various instruments have shown that fragmentation data is most consistent across platforms at a collision energy of 20 eV. nih.gov
For this compound ([M+H]⁺, m/z 202.0868), a proposed fragmentation pathway can be inferred from the known fragmentation behavior of related pyridine and methoxyphenyl compounds. researchgate.netresearchgate.net The fragmentation of related 1,4-dihydropyridines often involves the loss of substituents. researchgate.net Studies on other pyridine derivatives show that the formation of the stable pyridine ring can influence fragmentation pathways, often preventing the elimination of substituents by stabilizing the charge. researchgate.net
Key fragmentation pathways for the protonated molecule would likely involve:
Loss of a methyl radical (•CH₃): A characteristic fragmentation of methoxy-substituted aromatic compounds, leading to a radical cation at m/z 187.06.
Loss of formaldehyde (B43269) (CH₂O): Another common pathway for methoxyphenyl compounds, resulting in an ion at m/z 172.08.
Cleavage of the C-C bond: Scission of the bond connecting the two aromatic rings can produce fragments corresponding to the individual rings. This could yield a 4-methoxyphenyl cation (m/z 107.05) and a 2-hydroxypyridine radical (m/z 95.04) or a 4-methoxybenzoyl cation (m/z 135.04).
The table below outlines potential major fragment ions for this compound based on these principles.
| Proposed Fragment Ion | Formula | Theoretical m/z | Neutral Loss |
|---|---|---|---|
| [M+H-•CH₃]⁺ | C₁₁H₉NO₂⁺ | 187.0606 | •CH₃ |
| [M+H-CH₂O]⁺ | C₁₁H₁₀NO⁺ | 172.0762 | CH₂O |
| [4-methoxybenzoyl]⁺ | C₈H₇O₂⁺ | 135.0446 | C₄H₅N(OH) |
| [4-methoxyphenyl]⁺ | C₇H₇O⁺ | 107.0497 | C₅H₄N(OH) |
Chiroptical Spectroscopy (If Chiral Analogs or Derivatives are Investigated)
The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are crucial for the stereochemical analysis of its chiral derivatives or analogs. The synthesis of chiral pyridine derivatives is an active area of research, often employing methods like asymmetric hydrogenation to create stereogenic centers. acs.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-zero CD signal is a definitive indication of chirality. If a chiral analog of this compound were synthesized, for example by introducing a chiral substituent, its absolute configuration could be investigated using CD spectroscopy.
The CD spectrum, a plot of differential absorbance (ΔA) versus wavelength, would display positive or negative peaks, known as Cotton effects, in the regions of UV-Vis absorbance of the chromophores (the pyridine and methoxyphenyl rings). The sign and intensity of these Cotton effects are characteristic of the molecule's three-dimensional structure. For instance, if two chromophores are spatially close in a chiral arrangement, they can couple electronically, producing a characteristic "bisignate" (two-signed) Cotton effect. The sign of this exciton-coupled signal can often be directly related to the absolute configuration of the chiral center(s) by applying established theoretical models. acs.org
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD spectra are non-zero only for chiral substances. An ORD spectrum shows one or more "Cotton effects"—anomalous changes in rotation in the wavelength regions where the substance absorbs light.
For a chiral derivative of this compound, the ORD curve would provide complementary information to the CD spectrum. The shape and sign of the Cotton effect in an ORD spectrum are directly related to the stereochemistry of the molecule. While CD spectroscopy is often preferred for analysis within absorption bands due to its simpler spectral features, ORD can provide useful data at wavelengths far from absorption maxima. Together, these techniques provide a powerful, non-destructive method for assigning the absolute configuration and studying the conformational properties of chiral molecules.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of electronic and structural properties.
Density Functional Theory (DFT) has become a standard and efficient method for quantum chemical calculations in organic chemistry. researchgate.net It is widely used to determine the optimized ground state geometry, vibrational frequencies, and various electronic properties of molecules. In studies of related heterocyclic compounds, DFT methods, such as B3LYP combined with basis sets like 6-31G(d) or 6-31++G(d,p), have been successfully employed to calculate molecular structures. researchgate.netnih.gov The optimized geometries obtained through these calculations are often in good agreement with experimental data from X-ray crystallography, confirming that the computational method provides a reliable description of the molecular structure. researchgate.netnih.gov For instance, in a study on a substituted pyrrolidinone derivative, calculations at the B3LYP/6-31++G(d,p) level yielded structural parameters that were consistent with experimental X-ray diffraction data. researchgate.net The confirmation that calculated geometries represent true minima on the potential energy surface is typically achieved by ensuring all calculated vibrational frequencies are positive.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) are often used alongside DFT for comparative purposes. nih.gov While DFT methods are generally more common for larger molecules due to computational cost, high-accuracy ab initio methods can provide very precise energetic and structural predictions. For complex molecules, these methods can be computationally intensive but offer a deeper understanding of the electronic structure.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, influencing the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, determining its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For example, a DFT study on a related compound revealed an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net The electrophilicity index, derived from HOMO and LUMO energies, can quantify the global electrophilic nature of a molecule. iucr.org
Table 1: Representative Frontier Orbital Data for Related Compounds
| Compound Studied | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| A xanthene derivative iucr.org | DFT | -5.8492 | -1.8930 | 3.9562 |
| A curcumin (B1669340) derivative researchgate.net | DFT | Not Specified | Not Specified | 3.08 |
| A pyran derivative (gas phase) materialsciencejournal.org | TD-DFT/B3LYP/6-311G(d,p) | Not Specified | Not Specified | 3.48 |
This table presents data from studies on related molecules to illustrate the typical values obtained from FMO analysis. Data for the specific compound 2-Hydroxy-6-(4-methoxyphenyl)pyridine is not available in the provided search results.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.netresearchgate.net
Red regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.gov
Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor and represent sites for nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms. nih.gov
Green/Yellow regions: Represent areas of neutral or near-zero potential.
MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, that are crucial for crystal packing and biological activity. nih.gov For example, in N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, MEP analysis identified positive potential zones near N-H bonds and negative potential zones near carbonyl oxygen atoms, which promote the formation of N—H⋯O hydrogen bonds in the crystal structure. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, providing insights into its flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor). This technique is particularly useful for understanding the dynamic behavior of flexible molecules and for studying processes like protein-ligand binding. Specific MD simulation studies for this compound were not found in the provided search results.
Investigation of Reactivity and Reaction Mechanisms through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms and predicting chemical reactivity. wikipedia.org By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of how a chemical transformation occurs. FMO theory, for instance, is a powerful tool within this context, used to predict the outcomes of pericyclic reactions, cycloadditions, and electrocyclic reactions based on the symmetry and interaction of frontier orbitals. wikipedia.org While general principles of computational reactivity studies are well-established, specific investigations into the reaction mechanisms of this compound are not detailed in the available search results.
Transition State Characterization
The tautomerization of the 2-hydroxypyridine (B17775) core involves an intramolecular proton transfer, a process that must proceed through a high-energy transition state. Computational methods are employed to locate and characterize this fleeting structure. Early semi-empirical (CNDO/2) calculations predicted a substantial energy barrier of 296 kJ/mol for this 1,3-proton shift. nih.gov More sophisticated methods have refined this value; for instance, Hartree-Fock (HF) calculations with a 3-21G basis set estimated the activation energy at 206 kJ/mol, while configuration interaction methods provided a reduced barrier of 160.67 kJ/mol. nih.gov
For the uncatalyzed, gas-phase intramolecular reaction, DFT calculations show a very high activation energy, with reported barriers of 38.21 kcal/mol (approx. 160 kJ/mol). nih.govwuxibiology.com This high barrier indicates that the spontaneous, uncatalyzed tautomerization of a single molecule is a kinetically unfavorable process. wuxibiology.com However, the barrier is significantly lower for intermolecular processes, such as a mixed dimer interconversion, which has an average barrier height of only 30.844 kJ/mol. nih.gov
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state structure correctly connects the reactant (the hydroxypyridine tautomer) and the product (the pyridone tautomer) on the potential energy surface. IRC analysis maps the minimum energy path leading downhill from the transition state in both the forward and reverse directions. For the 2-hydroxypyridine/2-pyridone system, IRC calculations verify that the identified high-energy transition state for the 1,3-proton shift indeed corresponds to the tautomerization reaction. wuxibiology.com These calculations also illustrate how the reaction pathway is altered by external factors; for example, the presence of a single water molecule can dramatically reduce the calculated energy barrier for tautomerization. wuxibiology.com
Tautomerism and Isomerization Studies
The most extensively studied computational aspect of this class of compounds is the tautomeric equilibrium between the hydroxy (lactim) form and the pyridone (lactam) form. This equilibrium is delicate and highly sensitive to the surrounding environment.
Theoretical Prediction of Tautomeric Forms and Equilibrium Ratios
Computational chemistry provides a means to predict the relative stability of the two main tautomers: this compound (the enol-like form) and 6-(4-methoxyphenyl)-1H-pyridin-2-one (the keto-like form). The accuracy of these predictions is highly dependent on the level of theory and basis set used. nih.gov
In the gas phase, experimental studies suggest the enol (hydroxypyridine) form is slightly more stable by about 3 kJ/mol. nih.gov Computational methods show mixed results in reproducing this small energy difference. nih.gov For example, methods like M062X and CCSD predict a preference for the 2-hydroxypyridine form, whereas the B3LYP functional tends to favor the 2-pyridone form. nih.gov This discrepancy highlights the challenge computational methods face in accurately modeling these finely balanced systems. nih.gov In non-polar solvents, the 2-hydroxypyridine tautomer is favored, while in polar solvents, the equilibrium shifts to favor the 2-pyridone form. stackexchange.com
| Computational Method | Favored Tautomer | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|
| Experimental (Gas Phase) | 2-Hydroxypyridine | ~3.0 | nih.gov |
| B3LYP | 2-Pyridone | 1-3 | nih.gov |
| M062X / CCSD | 2-Hydroxypyridine | 5-9 | nih.gov |
| Ab initio (combined corrections) | 2-Pyridone | ~1.25 (0.3 kcal/mol) | wayne.edu |
Energetics of Keto-Enol and Pyridone-Hydroxypyridine Tautomerism
The energetics of the tautomerization dictate the position of the equilibrium. In the gas phase, the energy difference is small, with most evidence pointing to a slight preference for the 2-hydroxypyridine form. nih.govstackexchange.com This preference is often attributed to factors like aromaticity gain and minimal steric hindrance. nih.govnih.gov
The situation changes dramatically in solution. The 2-pyridone tautomer is significantly more polar than the 2-hydroxypyridine form. wuxibiology.com Consequently, polar solvents stabilize the 2-pyridone tautomer to a much greater extent, shifting the equilibrium in its favor. In water, the 2-pyridone form becomes more stable by approximately 12 kJ/mol. nih.gov In cyclohexane, the two tautomers coexist in comparable amounts, with a very small energy difference of about 0.32 kcal/mol (~1.3 kJ/mol) favoring 2-pyridone. wuxibiology.com
Computational Spectroscopic Parameter Prediction (NMR, UV-Vis, IR) and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate computed structures. While specific studies for this compound are not detailed in the provided results, the general methodology is well-established. nih.govresearchgate.net
The process typically involves optimizing the molecular geometry using a method like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or 6-31++G(d,p)). nih.govresearchgate.net Following optimization, vibrational frequency calculations are performed to predict the Infrared (IR) spectrum. nih.gov These calculations can confirm that the optimized structure is a true energy minimum and help in assigning experimental IR bands. nih.gov
For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C chemical shifts. nih.govresearchgate.net These theoretical chemical shifts are then often correlated with experimental values, which can show a linear relationship, thereby confirming the proposed structure. researchgate.net Similarly, electronic transition energies can be calculated to predict UV-Vis spectra, which is particularly relevant for studying the different tautomers, as they exhibit distinct absorption profiles. researchgate.net
Solvent Effects on Molecular Properties via Implicit and Explicit Solvation Models
Given the profound impact of the solvent on the tautomeric equilibrium, accurately modeling solvent effects is critical. Computational chemists use two primary approaches: implicit and explicit solvation models. rsc.org
Implicit models , such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. rsc.org This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For the 2-hydroxypyridine/2-pyridone system, implicit models correctly predict the trend that increasing solvent polarity stabilizes the more polar 2-pyridone tautomer. wuxibiology.comnih.gov This stabilization is due to the much larger dipole moment of the pyridone form compared to the hydroxypyridine form. wuxibiology.com
Explicit models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but is necessary to capture specific, short-range interactions like hydrogen bonding. rsc.org For example, in protic solvents like water, explicit water molecules can form hydrogen bonds with both the N-H and C=O groups of the pyridone tautomer or the O-H group of the hydroxypyridine tautomer, significantly influencing their relative energies and the tautomerization barrier. wuxibiology.comrsc.org A hybrid approach, combining an implicit model for the bulk solvent with a few explicit solvent molecules in the first solvation shell, often provides the best balance of accuracy and computational cost. rsc.org
| Solvent | Dielectric Constant (ε) | Keq | Favored Tautomer | Reference |
|---|---|---|---|---|
| Gas Phase | 1 | < 1 | 2-Hydroxypyridine | stackexchange.com |
| Cyclohexane | 2.0 | 1.7 | 2-Pyridone (slight) | wuxibiology.com |
| Chloroform | 4.8 | 6.0 | 2-Pyridone | wuxibiology.com |
| Water | 78.4 | ~900 | 2-Pyridone | nih.gov |
Chemical Reactivity and Derivatization
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings
The pyridine ring in 2-hydroxy-6-(4-methoxyphenyl)pyridine, particularly in its 2-pyridone tautomeric form, exhibits distinct reactivity towards electrophiles and nucleophiles. The electron-rich nature of the 2-pyridone system generally directs electrophilic attack to the 3- and 5-positions. For instance, nitration of 6-hydroxy-2(1H)-pyridone derivatives occurs at the 3-position. rsc.org Conversely, the pyridine ring itself is generally electron-deficient and susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or upon N-oxidation. wikipedia.orgquimicaorganica.org
The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group, which directs incoming electrophiles to the ortho positions (C-3' and C-5') relative to the methoxy group. libretexts.org Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are anticipated to occur on this ring under appropriate conditions.
Table 1: Representative Electrophilic and Nucleophilic Substitution Reactions
| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Ring System |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Hydroxy-3-nitro-6-(4-methoxyphenyl)pyridine | Pyridine |
| Bromination | Br₂, FeBr₃ | 2-Hydroxy-6-(3-bromo-4-methoxyphenyl)pyridine | Phenyl |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Hydroxy-6-(3-acetyl-4-methoxyphenyl)pyridine | Phenyl |
Functionalization of the Hydroxyl and Methoxy Groups
The hydroxyl group of this compound, existing in equilibrium with its pyridone tautomer, is a key site for functionalization. O-alkylation is a common reaction, often proceeding regioselectively on the oxygen atom under specific conditions to yield 2-alkoxypyridine derivatives. researchgate.net The use of different alkylating agents under basic conditions or via Mitsunobu conditions allows for the introduction of a wide variety of substituents. bldpharm.com
The methoxy group on the phenyl ring is relatively stable but can be cleaved to the corresponding phenol (B47542) under harsh conditions using reagents like boron tribromide (BBr₃) or pyridine hydrochloride under microwave irradiation. quimicaorganica.orgorganic-chemistry.org This demethylation provides a handle for further functionalization at the 4'-position of the phenyl ring.
Table 2: Functionalization of Hydroxyl and Methoxy Groups
| Reaction Type | Reagents and Conditions | Functional Group Targeted | Expected Product |
|---|---|---|---|
| O-Alkylation (Williamson Ether Synthesis) | RX (e.g., CH₃I), Base (e.g., K₂CO₃) | Hydroxyl | 2-Methoxy-6-(4-methoxyphenyl)pyridine |
| O-Alkylation (Mitsunobu Reaction) | ROH, PPh₃, DIAD | Hydroxyl | 2-Alkoxy-6-(4-methoxyphenyl)pyridine |
| O-Acylation | Acyl chloride, Pyridine | Hydroxyl | 2-Acyloxy-6-(4-methoxyphenyl)pyridine |
Cycloaddition Reactions and Pericyclic Processes Involving the Pyridine Moiety
The 2-pyridone tautomer of this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgbeilstein-journals.orgnih.gov This reactivity allows for the construction of complex, bridged bicyclic lactams. The reaction typically occurs with electron-deficient dienophiles such as N-phenylmaleimide or maleic anhydride. beilstein-journals.orgresearchgate.netfigshare.com The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the pyridone and the dienophile.
Table 3: Representative Diels-Alder Reactions
| Dienophile | Reaction Conditions | Expected Product Class |
|---|---|---|
| N-Phenylmaleimide | Toluene, reflux | Isoquinuclidine derivative |
| Maleic Anhydride | Xylene, heat | Bridged bicyclic anhydride |
Oxidation and Reduction Chemistry
The pyridine ring system can undergo both oxidation and reduction. Oxidation of the pyridine nitrogen atom with reagents like peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding N-oxide. This transformation alters the electronic properties of the ring, facilitating certain substitution reactions. wikipedia.org
Catalytic hydrogenation of the pyridine ring typically leads to the corresponding piperidine (B6355638) derivative. However, the reduction of 2-hydroxypyridines can result in the formation of δ-lactams (piperid-2-ones) due to the presence of the amide-like functionality in the 2-pyridone tautomer. The specific outcome depends on the catalyst and reaction conditions employed.
Table 4: Representative Oxidation and Reduction Reactions
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| N-Oxidation | m-CPBA, CH₂Cl₂ | This compound-N-oxide |
| Catalytic Hydrogenation | H₂, Pd/C, acidic or neutral media | 6-(4-Methoxyphenyl)piperidin-2-one |
Reactions Leading to Fused Heterocyclic Systems
The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net For instance, conversion of the hydroxyl group to an amino group furnishes a 2-aminopyridine (B139424) derivative. This intermediate can then undergo condensation reactions with various bifunctional reagents to construct fused five- or six-membered rings.
Common examples include the synthesis of imidazo[1,2-a]pyridines by reacting the 2-aminopyridine with α-haloketones, and the formation of pyrimido[1,2-a]pyridines through reaction with β-ketoesters or similar synthons. researchgate.netorganic-chemistry.orgbeilstein-journals.orgresearchgate.net
Table 5: Synthesis of Fused Heterocyclic Systems from a 2-Amino-6-(4-methoxyphenyl)pyridine Intermediate
| Reagent(s) | Fused Ring System | General Reaction Name/Type |
|---|---|---|
| α-Haloketone (e.g., phenacyl bromide) | Imidazo[1,2-a]pyridine | Tchichibabin reaction |
| β-Ketoester (e.g., ethyl acetoacetate) | Pyrido[1,2-a]pyrimidinone | Cyclocondensation |
Coordination Chemistry and Metal Complexation
Ligand Properties of 2-Hydroxy-6-(4-methoxyphenyl)pyridine
The behavior of this compound as a ligand is dictated by its structure, which features both a pyridine (B92270) nitrogen atom and a hydroxyl group, leading to interesting chelation possibilities and acid-base equilibria.
This compound exists in a tautomeric equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. tandfonline.com In solution and the solid phase, the equilibrium generally favors the 2-pyridone structure. tandfonline.comnih.gov This tautomerism is crucial for its coordination behavior. researchgate.net
Upon deprotonation of the hydroxyl group (or the N-H group in the pyridone tautomer), the molecule forms the 2-pyridonate anion. This anion is the primary species involved in metal chelation. The negative charge is delocalized between the nitrogen and exocyclic oxygen atoms. rsc.org The most common and stable coordination mode is as a bidentate, monoanionic N,O-donor . In this mode, the ligand coordinates to a metal center through both the pyridine nitrogen and the deprotonated oxygen atom, forming a stable five-membered chelate ring. This bidentate chelation is a well-established coordination pattern for 2-hydroxypyridinone-based ligands. nih.govresearchgate.net
While N,O-bidentate chelation is predominant, other coordination modes are theoretically possible, though less common for this ligand type. These include:
Monodentate κ¹-N or κ¹-O coordination : Where the ligand binds through either the nitrogen or the oxygen atom, respectively. researchgate.net
Bridging (μ₂-N,O) coordination : The ligand can bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another. This mode often leads to the formation of polynuclear complexes or coordination polymers. researchgate.netnih.gov
The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the solvent system, the reaction stoichiometry, and the presence of other ancillary ligands in the coordination sphere.
The ability of this compound to coordinate with metal ions is intrinsically linked to its acid-base properties. The key equilibrium involves the deprotonation of the ligand to form the pyridonate anion, which is the active chelating species. The acidity of the ligand, typically expressed as its pKa value, is a critical parameter. For the parent 2-hydroxypyridine (B17775), deprotonation yields the 2-pyridonate anion, which has its negative charge delocalized. rsc.org
The pKa value is significantly influenced by substituents on the pyridine ring. While the specific pKa for this compound is not documented in the available literature, data from related substituted 2-hydroxypyridines can provide an estimate. For instance, the pKa of 2-hydroxy-6-methylpyridine (B103643) is reported as 12.45. semanticscholar.org The 4-methoxyphenyl (B3050149) group at the 6-position is expected to influence the electron density of the pyridine ring and thus the acidity of the proton. Spectrophotometric and potentiometric titrations are the standard methods used to determine these acidity constants experimentally. nih.gov The protonation of the pyridone at the oxygen atom has been confirmed through NMR spectroscopy. acs.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent.
Complexes of 2-hydroxypyridine derivatives with a range of transition metals have been successfully synthesized. The general synthetic strategy involves reacting the deprotonated ligand with a metal salt. This is often achieved by adding a base (such as KOH, NaOH, or an amine) to the reaction mixture to facilitate the formation of the pyridonate anion, which then readily coordinates to the metal ion. Common metal precursors include chlorides, nitrates, acetates, or perchlorates. nih.govacs.org
Copper(II) and Zinc(II) Complexes : The synthesis of Cu(II) and Zn(II) complexes with pyridinone-type ligands is well-established. nih.govrsc.orgnih.govnih.gov Typically, a methanolic or ethanolic solution of the ligand is treated with a solution of a Cu(II) or Zn(II) salt (e.g., CuCl₂, Zn(OAc)₂). The resulting complexes, often with a 1:2 metal-to-ligand stoichiometry ([ML₂]), precipitate from the solution upon mixing or after a period of reflux. researchgate.net
Ruthenium(II)/(III) Complexes : Ruthenium complexes can be prepared from precursors like [RuCl₂(PPh₃)₃] or Ru(tpy)Cl₃. rsc.orgresearchgate.net The reaction often requires heating and may involve the displacement of existing ligands (like PPh₃ or Cl⁻) by the N,O-bidentate pyridonate.
Iridium(III) Complexes : Iridium complexes are commonly synthesized from dimeric precursors such as [Cp*IrCl₂]₂. acs.orgnih.gov The reaction with the ligand in the presence of a base like KOH in a solvent such as methanol (B129727) yields the desired iridium complex. acs.org
Manganese(II) Complexes : The synthesis of manganese complexes can be achieved by reacting a Mn(II) salt, like MnCl₂ or MnBr₂, with the potassium salt of the ligand. nih.govrsc.orgresearchgate.net Alternatively, direct reaction with the neutral ligand in a suitable solvent can also yield the desired complex. nih.gov
The table below summarizes typical synthetic approaches for forming transition metal complexes with pyridinone-type ligands.
| Metal Ion | Typical Precursor | Base/Conditions | Common Solvent | Expected Product Type | Reference |
|---|---|---|---|---|---|
| Cu(II) | CuCl₂, Cu(NO₃)₂, Cu(OAc)₂ | Often not required, or mild base | Methanol, Ethanol (B145695) | [CuL₂], [CuL₂X₂] | nih.govrsc.org |
| Zn(II) | ZnCl₂, Zn(OAc)₂, ZnEt₂ | KOH, NaH, or direct reaction | Methanol, Ethanol, CH₂Cl₂ | [ZnL₂] | rsc.orgnih.gov |
| Ru(II)/(III) | [RuCl₂(PPh₃)₃], RuCl₃·nH₂O | Base often required | Ethanol, Methanol, Toluene | [RuL₂Cl(PPh₃)], [Ru(tpy)L]²⁺ | rsc.orgresearchgate.netnih.gov |
| Ir(III) | [CpIrCl₂]₂ | KOH | Methanol, CH₂Cl₂ | [CpIrLCl] | acs.orgnih.govnih.gov |
| Mn(II) | MnCl₂, MnBr₂ | Potassium salt of ligand (LK) | THF, Water | [MnL₂], [LMn(μ-X)]₂ | nih.govrsc.org |
The coordination chemistry of 2-hydroxypyridinones is not limited to transition metals. These ligands can also form stable complexes with main group metals. The interaction with s-block metal ions is predominantly electrostatic in nature. wikiwand.com For instance, complexes with alkali metals like potassium have been observed where the metal ion is coordinated to the pyridone oxygen. researchgate.net The synthesis of main group metal complexes often employs reactive precursors like metal amides or alkoxides to facilitate the reaction with the acidic proton of the ligand. While specific examples with this compound are not available, the formation of complexes with metals such as Mg(II), Ca(II), or Al(III) is anticipated based on the known high affinity of the hydroxypyridinone chelating unit for hard metal ions. researchgate.netmdpi.com
Structural Analysis of Metal Complexes by X-ray Crystallography and Spectroscopy
The definitive characterization of metal complexes of this compound would rely on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
X-ray Crystallography provides unambiguous proof of the molecular structure in the solid state. It confirms the coordination mode of the ligand (e.g., bidentate N,O-chelation), the coordination geometry of the metal center (such as octahedral, square pyramidal, or tetrahedral), and precise bond lengths and angles. nih.govnih.govnih.gov For complexes with 2-hydroxypyridinone-type ligands, crystallography confirms the formation of the five-membered chelate ring and provides insight into intermolecular interactions like hydrogen bonding or π-π stacking that dictate the crystal packing. nih.gov
Spectroscopic Methods are essential for characterizing the complexes in both solid and solution states.
Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal. Upon complexation, the stretching frequency of the carbonyl group (C=O) of the pyridone tautomer typically shifts to a lower wavenumber. Additionally, new absorption bands appear in the far-IR region, corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jscimedcentral.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes in solution. The coordination of the ligand to a metal center causes significant changes in the chemical shifts of the ligand's protons and carbons compared to the free ligand, providing evidence of complex formation. nih.govrsc.org
UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectra of the complexes provide information about the electronic structure. In addition to the ligand-centered π-π* transitions, the spectra of transition metal complexes often exhibit new, lower-energy bands. These can be assigned to d-d transitions or, more commonly, to metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer transitions, which are characteristic of the coordination environment. researchgate.net
The table below outlines the expected results from the structural and spectroscopic analysis of a typical transition metal complex of this compound, denoted as [M(L)₂].
| Analytical Technique | Expected Observations and Findings | Reference |
|---|---|---|
| X-ray Crystallography | Confirms bidentate N,O-chelation. Determines coordination geometry (e.g., distorted octahedral for a [M(L)₂X₂] complex). Provides M-O and M-N bond lengths. | nih.govnih.govrsc.org |
| FT-IR Spectroscopy | Shift of the ν(C=O) band to lower frequency upon coordination. Appearance of new bands in the far-IR region for ν(M-O) and ν(M-N). | jscimedcentral.comrsc.org |
| ¹H & ¹³C NMR Spectroscopy (for diamagnetic complexes) | Downfield or upfield shifts of pyridine and phenyl proton/carbon signals upon complexation compared to the free ligand. | nih.govrsc.org |
| UV-Vis Spectroscopy | Presence of ligand-based π-π* transitions. Appearance of new, lower-energy charge-transfer (MLCT or LMCT) bands. | researchgate.net |
| Elemental Analysis | Confirms the empirical formula and the metal-to-ligand ratio in the synthesized complex. | rsc.org |
Catalytic Applications of this compound Metal Complexes
While direct catalytic applications of metal complexes specifically derived from this compound are not extensively documented in publicly available research, the structural motifs within this ligand—a hydroxypyridine core and a methoxyphenyl substituent—are present in a variety of catalytically active metal complexes. By examining these related systems, we can infer the potential catalytic roles of complexes featuring the title compound. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate chelate, stabilizing metal centers and influencing their reactivity.
Mechanistic Investigations in Catalysis
In studies of related palladium(II) complexes with 2-phenylpyridine (B120327) derivative ligands, it has been shown that the ligand's structure significantly impacts the catalytic activity. For instance, in Suzuki-Miyaura cross-coupling reactions, the presence of bulky or electron-donating groups on the phenyl ring of the 2-phenylpyridine ligand can influence the stability of the catalytic species and the rate of the reaction. researchgate.net The general mechanism for such palladium-catalyzed cross-coupling reactions is proposed to involve a Pd(0)/Pd(II) cycle. wikipedia.orgnih.gov The cycle is initiated by the oxidative addition of an aryl halide to the active Pd(0) species. nih.gov The subsequent transmetalation with an organometallic reagent and reductive elimination from the resulting diarylpalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst. wikipedia.orgnih.gov
For a hypothetical metal complex of this compound, the hydroxyl group could participate in metal-ligand cooperation, potentially facilitating proton transfer steps or influencing the Lewis acidity of the metal center. rsc.org The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, would likely increase the electron density on the metal center, which could, in turn, affect the rates of oxidative addition and reductive elimination. researchgate.net
Role in Cross-Coupling or Oxidation/Reduction Reactions
The structural components of this compound suggest its potential utility in forming metal complexes active in cross-coupling and oxidation/reduction reactions. Pyridine-containing ligands are ubiquitous in catalysis due to their ability to stabilize a wide range of metal oxidation states. rsc.orgnih.govnih.gov
Cross-Coupling Reactions:
Palladium complexes of 2-phenylpyridine derivatives have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net In a study of various substituted 2-phenylpyridine ligands, a palladium complex with 2-(p-methoxyphenyl)pyridine demonstrated good catalytic activity in the coupling of 4-bromoanisole (B123540) with phenylboronic acid, albeit with a lower yield compared to some other substituted ligands under the specific conditions tested. researchgate.net This suggests that a palladium complex of this compound could also be a viable catalyst for similar transformations. The general applicability of palladium-catalyzed cross-coupling reactions is extensive, allowing for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and functional materials. wikipedia.orgnih.govresearchgate.netnih.gov
| Ligand | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 2-(Mesityl)pyridine | [PdCl2(2-(mesityl)pyridine)2] | 98 | 3 |
| 2-(2,6-Dimethylphenyl)pyridine | [PdCl2(2-(2,6-dimethylphenyl)pyridine)2] | 98 | 3 |
| 2-(o-Tolyl)pyridine | [PdCl2(2-(o-tolyl)pyridine)2] | 63 | 3 |
| 2-(m-Tolyl)pyridine | [PdCl2(2-(m-tolyl)pyridine)2] | 46 | 3 |
| 2-(p-Tolyl)pyridine | [PdCl2(2-(p-tolyl)pyridine)2] | 53 | 3 |
| 2-(o-Methoxyphenyl)pyridine | [PdCl2(2-(o-methoxyphenyl)pyridine)2] | 97 | 16 |
| 2-(p-Methoxyphenyl)pyridine | [PdCl2(2-(p-methoxyphenyl)pyridine)2] | 73 | 16 |
Oxidation/Reduction Reactions:
Metal complexes with redox-active ligands can catalyze a variety of oxidation and reduction processes. mdpi.com The pyridine ring system can support metals in various oxidation states, making them suitable for such reactions. wikipedia.org For example, ruthenium complexes with polypyridyl ligands have been studied as catalysts for water oxidation. rsc.org Iron and cobalt complexes with quaterpyridine ligands have shown high efficiency and selectivity in the photocatalytic reduction of CO₂. scispace.com While specific examples with this compound are not available, the presence of the redox-active pyridine moiety and the potential for the hydroxyl group to participate in proton-coupled electron transfer events suggest that its metal complexes could be promising candidates for catalyzing oxidation or reduction reactions. The reaction of organotransition-metal complexes with one-electron oxidants can lead to the formation of new complex structures with different reactivity. rsc.org
Photophysical Properties of Metal Complexes for Optoelectronic Applications
Metal complexes with organic ligands that possess extended π-systems often exhibit interesting photophysical properties, such as luminescence, making them attractive for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensors. polyu.edu.hkthe-innovation.orgrsc.orgrsc.org The emission properties of these complexes can be tuned by modifying the structure of the ligand or the nature of the metal ion. nih.gov
While the specific photophysical properties of metal complexes of this compound have not been detailed in the literature, studies on analogous systems provide valuable insights. For instance, a family of 6-aryl-2,4-bis(2'-hydroxyphenyl)pyrimidine ligands and their corresponding boron fluoride (B91410) complexes have been synthesized and their photophysical properties investigated. researchgate.net The uncoordinated ligands were found to be non-emissive due to an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net However, upon complexation with boron, this ESIPT process is inhibited, leading to the recovery of fluorescence. researchgate.net The emission color of these complexes could be finely tuned by altering the substituents on the aryl group. researchgate.net
This phenomenon suggests that a similar behavior could be expected for metal complexes of this compound. The intramolecular hydrogen bond between the hydroxyl group and the pyridine nitrogen could lead to a non-radiative decay pathway in the free ligand. Upon coordination to a metal center, this pathway would likely be blocked, potentially "turning on" luminescence. The emission wavelength would be influenced by the nature of the metal and the electronic properties of the methoxyphenyl substituent. The electron-donating methoxy group would be expected to cause a red-shift in the emission compared to an unsubstituted phenyl group.
The luminescent properties of various transition metal complexes, such as those of iridium(III), rhenium(I), copper(I), and platinum(II), with different polypyridyl and related ligands have been extensively studied for bioimaging and optoelectronic applications. nih.govnih.govrsc.org These complexes often exhibit strong luminescence with tunable emission colors and long excited-state lifetimes. nih.gov
| Complex | Aryl Substituent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 3a | Phenyl | 370 | 455 | 0.65 |
| 3b | 4-Methylphenyl | 372 | 458 | 0.70 |
| 3c | 4-Methoxyphenyl | 375 | 465 | 0.72 |
| 3d | 4-Fluorophenyl | 370 | 453 | 0.60 |
| 3e | 4-Chlorophenyl | 373 | 456 | 0.58 |
Advanced Materials Science and Supramolecular Applications
Incorporation into Polymeric and Supramolecular Architectures
The 2-hydroxypyridine (B17775) unit is a cornerstone for building complex supramolecular structures due to its inherent ability to form highly stable, hydrogen-bonded dimers. This dimerization is a result of the tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and its 2-pyridone (lactam) isomer. acs.org In non-polar solvents and the gas phase, these molecules readily self-assemble into cyclic dimers through robust N-H···O and O-H···N hydrogen bonds. acs.orgasianpubs.org
This predictable and strong hydrogen-bonding pattern makes the 2-hydroxypyridine scaffold an excellent building block (or "tecton") for supramolecular chemistry. By modifying the substituents on the pyridine (B92270) ring, such as with the 4-methoxyphenyl (B3050149) group, chemists can influence the solubility, electronic properties, and steric factors that guide the assembly process. These defined interactions allow for the programmed construction of larger, ordered structures, including molecular chains, sheets, and three-dimensional networks. nih.gov The incorporation of such units into polymers can lead to materials with self-healing properties or stimuli-responsive behavior, where the hydrogen bonds can be reversibly broken and reformed.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Derivatives of 2-hydroxypyridine are known to be fluorescent, a critical property for applications in luminescent materials and Organic Light-Emitting Diodes (OLEDs). mdpi.com Research has shown that all ionic forms of 2-hydroxypyridine derivatives exhibit fluorescence. mdpi.com The specific luminescent properties, such as emission color and quantum yield, can be finely tuned by chemical modification of the core structure and through complexation with metal ions.
In the field of OLEDs, transition metal complexes containing pyridyl ligands are of significant interest. asianpubs.org For instance, cyclometalated platinum(II) complexes and various zinc(II) complexes have demonstrated utility as phosphorescent and fluorescent emitters, respectively. nih.govmdpi.comrsc.org The general strategy involves using a ligand, such as a derivative of 2-hydroxypyridine, which coordinates with a heavy metal atom like platinum or a suitable metal like zinc. The choice of substituents on the pyridine ring and the nature of other ligands in the complex can tune the emission color from blue to yellow and red. nih.govacs.org While direct studies on 2-hydroxy-6-(4-methoxyphenyl)pyridine in OLEDs are limited, its structural motifs are present in compounds designed for such applications. For example, a yellow solution-processable OLED was fabricated using a platinum complex with a cyclometalated 5-(2-thienyl)-1,3-di(2-pyridyl)benzene ligand, demonstrating the potential of such substituted pyridyl systems. nih.gov
| Complex | Emission Max (nm) | Quantum Yield (QY) | Solvent/State | CIE Coordinates (x, y) | Reference |
| ZnL2 | 436 | - | Solid State | - | mdpi.com |
| ZnL10 | 429 | 0.19% | Acetonitrile | - | mdpi.com |
| ZnL10:mCP (Doped Device) | - | - | OLED Device | (0.16, 0.11) | mdpi.com |
| ZnStq_OCH3:PVK | 578 (EL) | - | OLED Device | - | rsc.org |
Development of Molecular Switches and Machines based on the Compound
The 2-hydroxypyridine scaffold is an exemplary platform for designing molecular switches and machines. Research on the closely related 2-(2-hydroxyphenyl)pyridine has demonstrated its function as a pH-triggered pivot that can undergo unidirectional rotation. mdpi.comnih.gov This switching action is rooted in the molecule's structural change upon deprotonation of the hydroxyl group.
The process can be summarized as follows:
"Off" State: In its neutral form, an internal hydrogen bond exists between the phenolic hydroxyl group and the pyridine nitrogen. This locks the molecule in a planar conformation. mdpi.com
Switching "On": The addition of a base deprotonates the hydroxyl group. The resulting negative charge on the oxygen atom causes electrostatic repulsion, breaking the planar conformation and inducing a rotation of approximately 180° around the single bond connecting the two aromatic rings. mdpi.com
Reversibility: The process can be reversed by adding acid, which protonates the molecule and restores the original planar state.
By incorporating this switching unit into a more complex, chiral molecular framework, researchers have achieved unidirectional rotation on a macroscopic level, a key step toward creating functional molecular motors. mdpi.com The 4-methoxyphenyl group in this compound would act as the rotating component in such a system, with its electronic properties influencing the energy profile of the switching process.
Table 2: Conformational States of a 2-(2-Hydroxyphenyl)pyridine-based Molecular Switch Based on the principles described for related derivatives.
| State | Stimulus | Key Interaction | Dihedral Angle (Aryl-Pyridine) |
| Planar | Neutral/Acidic pH | Intramolecular H-bond | ~0° |
| Rotated | Basic pH | Electrostatic Repulsion | ~180° |
Applications as Sensors and Probes (e.g., Chemosensors for Metal Ions or pH)
The same pH-responsive switching behavior that enables molecular machines also makes 2-hydroxypyridine derivatives excellent candidates for chemosensors. The fluorescence of these compounds is often highly sensitive to pH. mdpi.com As the molecule switches between its protonated and deprotonated states, its electronic structure changes, leading to a detectable change in its fluorescence emission wavelength or intensity. This allows the molecule to act as a fluorescent pH probe.
Beyond pH sensing, the pyridine-N and hydroxyl-O atoms form a bidentate chelation site that can bind to various metal ions. This binding event alters the electronic properties of the molecule, often resulting in a visible color change (colorimetric sensing) or a change in fluorescence (fluorometric sensing). This principle is widely used in the design of selective chemosensors for detecting environmentally or biologically important metal ions. By carefully designing the pyridine-based ligand, sensors with high selectivity for specific ions like Fe³⁺ or Cu²⁺ can be developed. The this compound structure provides a robust scaffold for developing such sensors.
Photochromic or Thermochromic Material Development
Photochromic materials change their color upon exposure to light, while thermochromic materials do so in response to temperature changes. The 2-hydroxypyridine framework has potential in both areas.
Photochromism: While direct photochromism of this compound is not widely documented, this class of compounds can be incorporated into larger systems that are photoswitchable. For example, bipyridine ligands, which are structurally related to the subject compound, have been integrated with dithienylethene units to create photochromic metal complexes. mdpi.com In these systems, UV irradiation induces a structural change in the dithienylethene part, which in turn alters the electronic properties and color of the entire metal complex. This allows for the photoregulation of both color and luminescence. mdpi.com
Thermochromism: The strong, temperature-sensitive hydrogen bonds that govern the dimerization of 2-hydroxypyridines are key to their potential as thermochromic materials. acs.org As temperature increases, the hydrogen bonds in the dimer can be disrupted, leading to a change from the dimeric to the monomeric state. This change in supramolecular structure can affect the material's electronic absorption and thus its color. This principle has been observed in various hydrogen-bonded organic systems and could be exploited in materials based on this compound.
Mechanistic Biological and Pharmacological Investigations Pre Clinical & Molecular Level
In Vitro Enzyme Inhibition Kinetics and Mechanism of Action
While specific enzyme inhibition data for 2-Hydroxy-6-(4-methoxyphenyl)pyridine is not present in the reviewed literature, related pyridine (B92270) structures have been evaluated. For example, a series of sulfonamide methoxypyridine derivatives were synthesized and assessed as potential dual inhibitors of PI3Kα and mTOR. nih.gov One of the most potent compounds in that series, 22c , which features a quinoline (B57606) core, demonstrated an IC₅₀ of 0.22 nM against PI3Kα and 23 nM against mTOR. nih.gov Another study on 4-phenoxy-pyridine derivatives identified a compound, 23k , that inhibited VEGFR-2 and c-Met kinases with IC₅₀ values of 1.05 and 1.43 μM, respectively. rsc.org Studies on substituted pyridines have also reported inhibitory activity against cytochrome P-450-catalyzed reactions. nih.gov
Molecular Target Identification and Validation in Cell-Free or Recombinant Systems
Molecular target identification for the specific compound this compound is not documented. However, research on analogous structures has identified several molecular targets. For instance, the PI3K/mTOR pathway has been identified as a target for sulfonamide methoxypyridine derivatives. nih.gov Similarly, VEGFR-2 and c-Met were validated as targets for a class of 4-phenoxy-pyridine derivatives. rsc.org In a different study, 2,6-disubstituted pyrazines, which are structurally related to pyridines, were identified as potent inhibitors of Casein Kinase 2 (CSNK2A). nih.gov
Receptor Binding Assays and Determination of Binding Affinities
Specific receptor binding assays and affinity constants (such as Kd) for this compound are not available in the public domain.
Structure-Activity Relationship (SAR) Elucidation through Analog Synthesis and Biological Evaluation at the Molecular Level
SAR studies have been conducted on various classes of pyridine derivatives, but not centered on this compound itself. A general analysis of pyridine derivatives has indicated that the presence and position of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity. nih.gov In a study of pyridine-bridged combretastatin-A4 analogues, the substitution patterns on the phenyl rings were found to be critical for cytotoxic activity. acs.org For sulfonamide methoxypyridine derivatives targeting PI3K/mTOR, the inclusion of a quinoline core in compound 22c was shown to yield potent inhibitory activity. nih.gov
Computational Docking and Molecular Dynamics Simulations with Biological Macromolecules
While no docking studies for this compound were found, such studies are common for its analogs. For example, molecular docking was used to investigate the binding mode of the PI3K/mTOR inhibitor 22c , confirming its interaction with the kinase domains of both PI3Kα and mTOR. nih.gov Similarly, docking and molecular dynamics simulations were performed for the dual VEGFR-2/c-Met inhibitor 23k to elucidate its binding mode. rsc.org Another study used molecular docking to investigate the interactions between 1,2,3-triazolyl-pyridine hybrids and Aurora B kinase, showing that substitutions on the phenyl ring attached to the pyridine moiety influenced the docking score. acs.org
Investigation of Intracellular Localization and Cellular Uptake Mechanisms (Non-Toxicology Focus)
There is no available research on the specific intracellular localization or cellular uptake mechanisms for this compound.
Applications as Chemical Probes for Biological Systems (e.g., Fluorescent Probes for Protein-Ligand Interactions)
The use of this compound as a chemical or fluorescent probe has not been reported in the reviewed literature.
Future Directions and Emerging Research Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-hydroxy-6-(4-methoxyphenyl)pyridine, future research is anticipated to move beyond traditional synthetic routes towards more sustainable practices. One promising avenue is the adoption of multicomponent reactions (MCRs), which offer the advantages of reduced reaction times, high yields, and simplified product isolation. mdpi.com Green chemistry principles, such as the use of solvent-free reaction conditions or recyclable solvents like polyethylene (B3416737) glycol (PEG-400), are expected to be at the forefront of these new synthetic strategies. researchgate.net
| Synthetic Approach | Key Advantages | Potential Application |
| Multicomponent Reactions (MCRs) | High efficiency, reduced waste, operational simplicity. mdpi.com | Rapid generation of a library of analogs. |
| Solvent-Free Synthesis | Environmentally friendly, reduced cost, simplified workup. mdpi.comresearchgate.net | Large-scale industrial production. |
| Catalyst- and Base-Free N-Alkylation | High selectivity, broad substrate scope, avoidance of metal catalysts. acs.org | Introduction of diverse functional groups at the nitrogen atom. |
| One-Pot Two-Step Catalytic Synthesis | Time and resource-efficient, reduced intermediate handling. nih.gov | Streamlined synthesis of complex derivatives. |
This table presents potential sustainable synthetic strategies for this compound and its analogs based on established methods for related 2-hydroxypyridine (B17775) derivatives.
Design and Synthesis of Advanced Analogs with Tuned Properties
The functional versatility of this compound can be significantly expanded through the design and synthesis of advanced analogs with tailored properties. The 2-pyridone scaffold is amenable to functionalization at multiple positions, allowing for the fine-tuning of its electronic, photophysical, and biological characteristics. mdpi.com Site-selective C-H functionalization, a powerful tool in modern organic synthesis, will likely be employed to introduce a variety of substituents onto the pyridine (B92270) ring with high precision. rsc.org
For instance, the introduction of different aryl or vinyl groups at various positions on the pyridine ring can modulate the compound's photoluminescence, leading to materials with tunable emission colors. nih.gov The synthesis of derivatives incorporating 1,2,3-triazole moieties has been shown to yield compounds with significant anti-tumor activities, highlighting the potential for creating potent therapeutic agents. researchgate.netnih.gov Moreover, the strategic placement of electron-donating or electron-withdrawing groups can influence the compound's intramolecular charge transfer characteristics, which is crucial for applications in nonlinear optics and sensor technology. nih.gov
| Analog Type | Tuning Strategy | Resulting Property | Potential Application |
| 6-Arylvinyl Derivatives | Modification of the arylvinylene fragment. nih.gov | Tunable fluorescence emission from blue to red. nih.gov | Organic light-emitting diodes (OLEDs). |
| 1,2,3-Triazole Conjugates | "Click chemistry" introduction of triazole rings. researchgate.netnih.gov | Enhanced anti-cancer activity. researchgate.netnih.gov | Development of novel chemotherapeutics. |
| Boron Complexes | Chelation with boron to increase rigidity and planarity. nih.gov | Restoration of fluorescence in non-emissive compounds. nih.gov | Fluorescent probes and imaging agents. |
| N-Aryl Derivatives | Copper-catalyzed N-arylation. acs.orgorganic-chemistry.org | Altered biological activity and physical properties. | Medicinal chemistry and materials science. |
This table illustrates the design of advanced analogs of this compound with tuned properties, based on synthetic strategies and outcomes for related 2-hydroxypyridine compounds.
Integration into Complex Functional Systems and Devices
The unique properties of this compound and its analogs make them attractive candidates for integration into a variety of functional systems and devices. Their inherent fluorescence and ability to form stable complexes with metal ions suggest potential applications in sensor technology. For example, derivatives of 3-hydroxy-2,2'-bipyridines have been shown to be efficient and selective probes for cations like Zn²⁺, exhibiting significant changes in their emission intensity upon binding. chimicatechnoacta.ru This opens the door for the development of chemosensors for environmental monitoring or biological imaging.
In the realm of materials science, the ability to tune the photophysical properties of these compounds is highly valuable for the creation of advanced optical materials. nih.gov Boron complexes of related pyrimidine (B1678525) derivatives have been successfully used as emitting materials in the fabrication of highly efficient multicolor and white electroluminescent devices. nih.gov The large Stokes shift observed in some 3-hydroxy-2,2'-bipyridine derivatives is a particularly important feature for applications in bio-visualization, as it minimizes self-quenching and improves signal-to-noise ratios. chimicatechnoacta.ru
Interdisciplinary Research Opportunities with Nanoscience and Biotechnology
The intersection of this compound research with nanoscience and biotechnology is a fertile ground for innovation. In nanoscience, there is potential to use these compounds in the self-assembly of functional nanostructures. For instance, studies on the base-pairing of 2-hydroxypyridine and 2-pyridone on ice nanoparticles provide a model for understanding molecular aggregation and could be relevant to the synthesis of biomolecules on icy grains in space. nih.gov The incorporation of these compounds into nanomaterials could also lead to the development of novel drug delivery systems or diagnostic tools.
In biotechnology, the 2-pyridone scaffold is recognized as a privileged pharmacophore in drug discovery. nih.gov The ability to form stable covalent links with biomolecules, a process known as bioconjugation, is a key strategy for creating advanced therapeutics and diagnostics. wikipedia.org For example, 2-hydroxypyridine derivatives can be conjugated to proteins, such as antibodies, to create antibody-drug conjugates (ADCs) that can selectively deliver a cytotoxic payload to cancer cells. wikipedia.org The use of 2-hydroxypyridine ligands in transition metal-catalyzed reactions also presents opportunities for developing novel biocatalysts. lu.se
Addressing Current Challenges and Identifying Unexplored Research Avenues for this compound
Despite its promise, research on this compound faces several challenges that also represent unexplored avenues for future investigation. A primary challenge is the limited number of studies focused specifically on this compound, with much of the current understanding extrapolated from related 2-hydroxypyridine derivatives. Therefore, a dedicated effort to synthesize and characterize this compound and its direct analogs is crucial.
Unexplored research avenues include a systematic investigation of its coordination chemistry with a wide range of metal ions, which could lead to new catalysts or materials with interesting magnetic or electronic properties. The full spectrum of its biological activities remains largely uncharted, and high-throughput screening of a library of its derivatives against various biological targets could uncover novel therapeutic applications. rsc.orgnih.gov Furthermore, computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into its structure-property relationships and guide the rational design of new functional molecules. nih.gov The exploration of its tautomeric equilibrium and its influence on the compound's reactivity and properties in different environments also warrants further investigation. rsc.orgnih.govhmdb.ca
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-6-(4-methoxyphenyl)pyridine, and how can reaction conditions be optimized for high yield?
- Methodology : Multi-step organic synthesis is typically employed. A plausible route involves:
Coupling reactions : Suzuki-Miyaura cross-coupling to introduce the 4-methoxyphenyl group to the pyridine backbone .
Hydroxylation : Controlled oxidation or hydroxylation at the 2-position, using reagents like H₂O₂/acid or transition-metal catalysts .
- Optimization :
- Temperature : Maintain 60–80°C during coupling to balance reactivity and side-product formation.
- Catalyst : Use Pd(PPh₃)₄ for Suzuki reactions, with rigorous exclusion of oxygen .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol improves purity .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxy group at C2, methoxyphenyl at C6). Look for downfield shifts in aromatic protons (~δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 242.0947 (C₁₃H₁₂NO₂) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What safety precautions are critical when handling this compound?
- Hazard Identification :
- Skin/Eye Irritation : Classified as Category 2/2A; use nitrile gloves and safety goggles .
- Respiratory Protection : Use NIOSH-approved N95 masks if airborne particulates form during synthesis .
- Emergency Measures :
- Inhalation : Move to fresh air; administer artificial respiration if necessary .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density. The hydroxy group’s lone pairs may coordinate to Lewis acids (e.g., AlCl₃), enhancing electrophilic substitution .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .
- Validation : Compare computed IR spectra with experimental data to confirm predictive accuracy .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in NMR coupling constants (e.g., J = 8 Hz vs. 6 Hz for adjacent protons).
- Root Cause : Conformational isomerism or solvent polarity effects.
- Resolution :
Variable-temperature NMR to detect dynamic equilibria.
Solvent-switching experiments (CDCl₃ vs. DMSO-d6) to assess hydrogen bonding .
- Reference Standards : Cross-check with crystallographic data (if available) using SHELXL for structure refinement .
Q. How can researchers design bioactivity studies for this compound, given structural analogs with reported biological activity?
- Hypothesis-Driven Design :
- Target Selection : Pyridine derivatives often inhibit kinases or bind to nucleic acids. Prioritize assays like EGFR kinase inhibition or DNA-intercalation studies .
- Control Compounds : Include 2-phenylpyridine analogs to isolate the effect of the 4-methoxyphenyl substituent .
- Experimental Protocol :
- In vitro Assays : Use MTT cytotoxicity testing (IC₅₀ determination) on cancer cell lines (e.g., HeLa).
- Docking Studies : AutoDock Vina to predict binding affinity to target proteins (PDB: 1M17) .
Methodological Notes
- Synthesis Challenges : Trace moisture can deactivate catalysts; use molecular sieves in anhydrous solvents .
- Data Reproducibility : Document reaction atmosphere (N₂/Ar), as oxygen promotes decomposition of Pd catalysts .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., incineration for halogenated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
